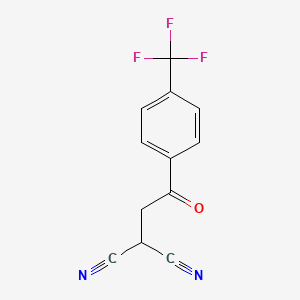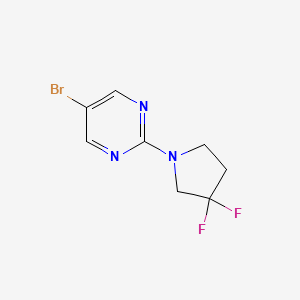
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C8H10BrN3 . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 2-position with a 3,3-difluoropyrrolidin-1-yl group and at the 5-position with a bromine atom .Scientific Research Applications
Antiviral Agents
One area of application involves the synthesis of C-5 substituted tubercidin analogues, such as 5-bromo-, which have been evaluated for their antiviral properties against a range of RNA and DNA viruses. The derivatives showed substantial activity against RNA viruses, highlighting the potential of structural modification at C-5 in developing biologically active agents (Bergstrom et al., 1984).
Spectroscopic Analysis
Spectroscopic characterization of similar bromo-substituted pyrimidines, like 5-Bromo-2-(trifluoromethyl)pyridine, has been performed using various techniques including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies offer insights into the molecular structure and properties of such compounds, which can be essential for the design of new molecules with desired biological activities (Vural & Kara, 2017).
Novel Synthetic Routes
Research has also focused on developing new synthetic routes for pyrimidine derivatives. For instance, 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine, has been used as a precursor for synthesizing various thiadiazine derivatives. These compounds have potential applications in medicinal chemistry due to their structural diversity (Rahimizadeh et al., 2007).
Safety and Hazards
The safety and hazards associated with “5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine” are not clear from the available data. As with any chemical compound, it’s important to handle it with care and take appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the compound would provide more detailed information .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown insecticidal and fungicidal activities , suggesting potential targets could be enzymes or receptors in these organisms.
Result of Action
Related compounds have shown insecticidal and fungicidal activities , indicating that this compound may have similar effects.
properties
IUPAC Name |
5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N3/c9-6-3-12-7(13-4-6)14-2-1-8(10,11)5-14/h3-4H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTZFVSRJDYJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

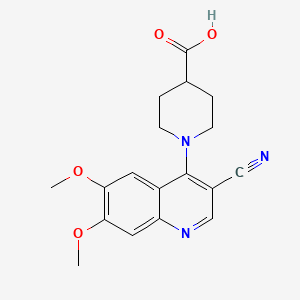
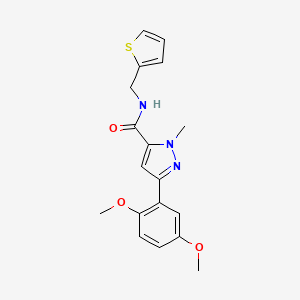

![7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione](/img/no-structure.png)

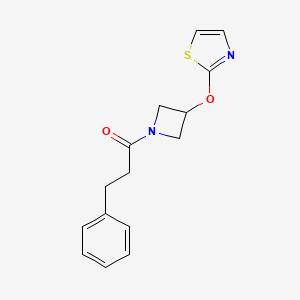
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2865732.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2865733.png)
![2-[Benzyl(methyl)amino]propanoic acid](/img/structure/B2865735.png)
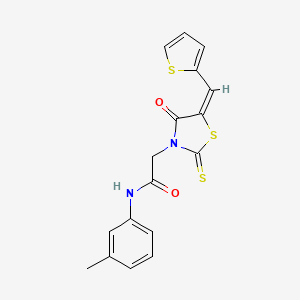
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2865738.png)
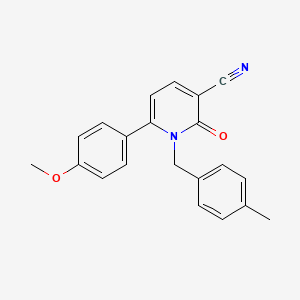
phenyl]methylidene})amine](/img/structure/B2865742.png)
